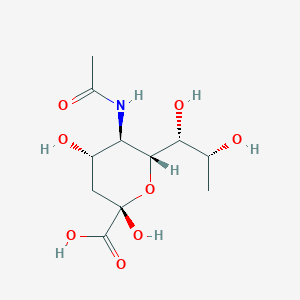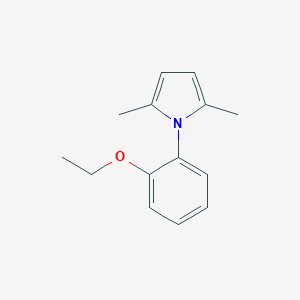
3-Amino-3-(1,3-benzodioxol-5-yl)-1-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds, such as 1-(6-amino-1,3-benzodioxol-5-yl)-3-arylprop-2-en-1-ones, involves intricate molecular interactions and the formation of polarized molecular-electronic structures. These processes highlight the complexity and the specificity required in synthesizing analogs of 3-Amino-3-(1,3-benzodioxol-5-yl)-1-propanol. The methodologies applied in these syntheses provide insight into the possible synthetic routes for the target compound (Low et al., 2004).
Molecular Structure Analysis
The molecular structure of related compounds, such as 3-Amino-1-(2H-1,3-benzodioxol-5-yl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile, reveals significant deviations from planarity, showcasing the complex spatial arrangement that could be expected in 3-Amino-3-(1,3-benzodioxol-5-yl)-1-propanol. These structures are characterized by hydrogen bonding and π-π stacking interactions, which are crucial for the stability and reactivity of these molecules (Asiri et al., 2011).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds bearing the 1,3-benzodioxol moiety often involve nucleophilic additions, cyclizations, and the formation of complex supramolecular structures. These reactions are indicative of the types of chemical transformations that 3-Amino-3-(1,3-benzodioxol-5-yl)-1-propanol may undergo, emphasizing the compound's versatility in chemical synthesis and modification (Low et al., 2002).
Physical Properties Analysis
The physical properties of 3-Amino-3-(1,3-benzodioxol-5-yl)-1-propanol, such as solubility, melting point, and crystalline form, can be inferred from similar compounds. For instance, the polymorphism found in 3-amino-1-propanol demonstrates the potential for different crystalline forms, which could affect the compound's physical stability and solubility. Such properties are essential for the compound's application in various fields (Cacela et al., 2003).
Chemical Properties Analysis
The chemical properties of 3-Amino-3-(1,3-benzodioxol-5-yl)-1-propanol, including its reactivity towards various reagents, stability under different conditions, and the potential for undergoing specific chemical transformations, are crucial for its application in synthesis and other areas. The synthesis and degradation studies of related compounds provide valuable insights into the chemical behavior and stability of 3-Amino-3-(1,3-benzodioxol-5-yl)-1-propanol, guiding its applications and handling (Okamoto et al., 1985).
Applications De Recherche Scientifique
- Summary of the Application : “3-Amino-3-(1,3-benzodioxol-5-yl)-1-propanol” is used in the design of N-Acyl Homoserine Lactone (AHL) analogues, which are small signaling molecules used by many Gram-negative bacteria. These molecules coordinate bacterial behavior based on their population density, a process known as Quorum Sensing (QS). QS regulates various gene expressions, including growth, virulence, biofilms formation, and toxin production .
- Methods of Application or Experimental Procedures : The compound is used in the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. The cyano group in ethyl cyanoacetate is converted to the 3-amino-3-hydroxyimino derivative using hydroxylamine. After acylation and cyclization, ethyl 3-amino-3-(hydroxyimino)propanoate is converted to the 3,5-disubstituted 1,2,4-oxadiazole with an acetic group .
- Results or Outcomes : The use of “3-Amino-3-(1,3-benzodioxol-5-yl)-1-propanol” in the synthesis of AHL analogues contributes to the understanding of bacterial communication and could potentially lead to new antibacterial strategies .
Safety And Hazards
Propriétés
IUPAC Name |
3-amino-3-(1,3-benzodioxol-5-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c11-8(3-4-12)7-1-2-9-10(5-7)14-6-13-9/h1-2,5,8,12H,3-4,6,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXZDIRVMLNWST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396563 |
Source


|
| Record name | 3-Amino-3-(1,3-benzodioxol-5-yl)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(1,3-benzodioxol-5-yl)-1-propanol | |
CAS RN |
113511-45-8 |
Source


|
| Record name | 3-Amino-3-(1,3-benzodioxol-5-yl)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B45469.png)






